molecular formula C16H16O2 B1595849 1,1-Bis(4-methoxyphenyl)ethylene CAS No. 4356-69-8

1,1-Bis(4-methoxyphenyl)ethylene

Cat. No. B1595849
M. Wt: 240.3 g/mol
InChI Key: OTWNHTGTCBAVGG-UHFFFAOYSA-N
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Patent
US06392056B1

Procedure details

An equivalent of methyl magnesium bromide/diethyl ether solution is reacted with 4,4′-dimethoxybenzophenone (24.2 g, 0.1 mol) dissolved in anhydrous diethyl ether over a 60 minute period at ambient temperature. The reaction mixture is poured onto ice and extracted with ether. The ether is removed by distillation and replaced with ethyl acetate (100 mL). The ethyl acetate solution is refluxed for one hour over anhydrous magnesium sulfate. Methylene chloride (300 mL) is added and the magnesium sulfate removed by filtration. The solvent is distilled leaving 16.9 g of the title compound as a white solid melting at 137° C. whose structure is consistent with 1nmr and mass spectrometry.
Name
methyl magnesium bromide diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Br.[CH2:4](OCC)C.[CH3:9][O:10][C:11]1[CH:26]=[CH:25][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=O)=[CH:13][CH:12]=1>C(OCC)C>[CH3:9][O:10][C:11]1[CH:26]=[CH:25][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[CH2:4])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
methyl magnesium bromide diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br.C(C)OCC
Name
Quantity
24.2 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether is removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The ethyl acetate solution is refluxed for one hour over anhydrous magnesium sulfate
Duration
1 h
ADDITION
Type
ADDITION
Details
Methylene chloride (300 mL) is added
CUSTOM
Type
CUSTOM
Details
the magnesium sulfate removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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